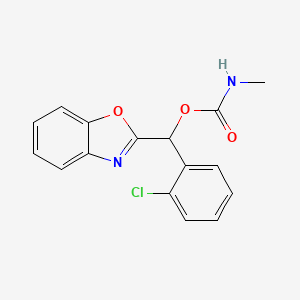![molecular formula C14H21NOS B14329975 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine CAS No. 105602-17-3](/img/structure/B14329975.png)
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine is an organic compound that features a piperidine ring substituted with a 2-[(2-methoxyphenyl)sulfanyl]ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 2-methoxyphenylthiol with an appropriate piperidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxyphenylthiol reacts with 1-(2-chloroethyl)piperidine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[(2-Hydroxyphenyl)sulfanyl]ethyl}piperidine
- 1-{2-[(2-Chlorophenyl)sulfanyl]ethyl}piperidine
- 1-{2-[(2-Nitrophenyl)sulfanyl]ethyl}piperidine
Uniqueness
1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Properties
CAS No. |
105602-17-3 |
|---|---|
Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C14H21NOS/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI Key |
ZDODRHODGVOXOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
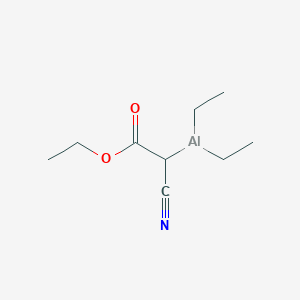

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
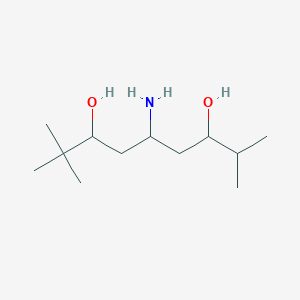

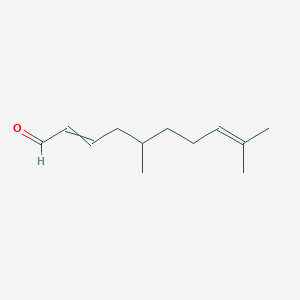

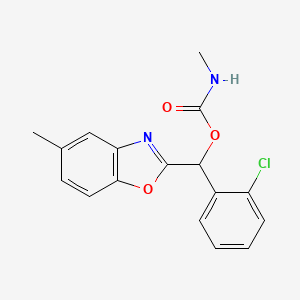
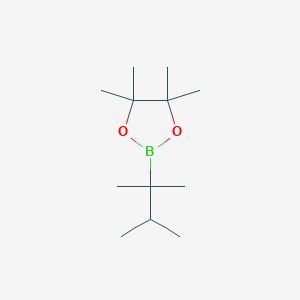
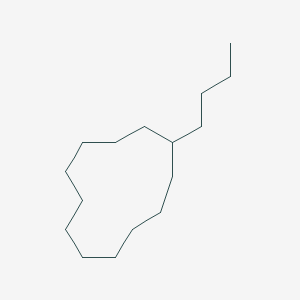
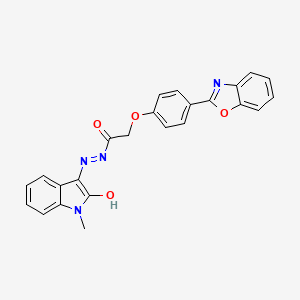
![1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B14329977.png)
